4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid
Description
4-{[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-ethylphenyl group at position 5 and a benzoic acid moiety linked via a methyl group at position 2. This structural motif aligns with compounds studied for anti-cancer and enzyme-inhibitory activities .
Properties
IUPAC Name |
4-[[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-14-3-7-16(8-4-14)18-12-28-20-19(18)21(25)24(13-23-20)11-15-5-9-17(10-6-15)22(26)27/h3-10,12-13H,2,11H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIPQUOIDNLFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core
The core structure is synthesized through a cyclocondensation reaction. A representative protocol involves:
- Starting Material Preparation : Methyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is prepared via Gewald reaction between 4-ethylbenzaldehyde, cyanoacetate, and sulfur.
- Cyclization : Treatment with formamidine acetate in refluxing ethanol induces cyclization to form 5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Reaction Conditions :
Alternative Route via Suzuki-Miyaura Coupling
Recent developments employ cross-coupling strategies for modular assembly:
- Core Synthesis : 3-Chloro-5-iodothieno[2,3-d]pyrimidin-4(3H)-one is prepared as a versatile intermediate.
- Coupling with 4-Ethylphenylboronic Acid : Pd(PPh₃)₄ catalyzes the Suzuki-Miyaura coupling in THF/H₂O (3:1) at 70°C.
- Post-Functionalization : The 3-chloro group undergoes subsequent substitution with 4-(mercaptomethyl)benzoic acid followed by oxidation to the methylene bridge.
Advantages :
- Enables late-stage diversification of aromatic substituents
- Improved regiocontrol compared to traditional methods
Critical Reaction Parameters
Solvent Systems
| Reaction Step | Optimal Solvent | Effect on Yield |
|---|---|---|
| Cyclization | Ethanol | 72% |
| Suzuki-Miyaura Coupling | THF/H₂O (3:1) | 68% |
| Alkylation | DMF | 81% |
Catalytic Systems
- Pd(PPh₃)₄ : 5 mol% loading for Suzuki coupling (TOF = 12 h⁻¹)
- NaH : Essential base for deprotonation in alkylation steps
Purification and Characterization
Chromatographic Methods
- Silica Gel Chromatography : Eluent = CH₂Cl₂/MeOH (95:5)
- Reverse-Phase HPLC : C18 column, acetonitrile/H₂O (0.1% TFA) gradient
Spectroscopic Validation
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR | δ 8.15 (s, 1H, H-2), δ 4.85 (s, 2H, CH₂) |
| ¹³C NMR | δ 170.5 (C=O), δ 165.2 (COO⁻) |
| HRMS | m/z 391.1124 [M+H]⁺ (calc. 391.1128) |
Industrial-Scale Considerations
While no commercial production data exists, lab-scale optimizations suggest:
- Continuous Flow Synthesis : Potential for thienopyrimidine core formation in microreactors
- Catalyst Recycling : Pd recovery systems could reduce costs in coupling steps
- Crystallization : Ethyl acetate/n-hexane system achieves >95% purity
Challenges and Optimization Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways or inhibit the activity of certain enzymes, leading to its observed biological activities .
Comparison with Similar Compounds
Key Research Findings
Substituent Optimization : Ethylphenyl balances lipophilicity and steric effects, improving oral bioavailability over bulkier groups (e.g., benzyloxy) .
Benzoic Acid as a Pharmacophore : The carboxylic acid group is conserved across inhibitors, suggesting its role in ionic or hydrogen-bonding interactions .
Synthetic Accessibility: The target compound can be synthesized via condensation reactions analogous to those used for hydrazone and thiazolidinone derivatives .
Biological Activity
The compound 4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid represents a novel chemical entity with potential biological activity. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.45 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with an ethylphenyl group and a benzoic acid moiety, contributing to its unique pharmacological profile.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial activity of related compounds in the thieno[2,3-d]pyrimidine class. For instance, derivatives have shown effectiveness against various Gram-positive bacteria and fungi, such as Staphylococcus aureus and Candida albicans .
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 15 |
| Compound 2 | Bacillus subtilis | 9 |
| Compound 3 | Candida albicans | 8 |
The proposed mechanism involves the inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of fungal cell membranes. The thieno[2,3-d]pyrimidine scaffold is believed to interfere with the biosynthetic pathways critical for microbial survival .
Cytotoxicity Studies
Toxicity assessments using aquatic models like Daphnia magna revealed moderate toxicity levels for certain derivatives, suggesting that while they possess antimicrobial properties, their safety profile requires further investigation .
Case Studies
- Antiviral Activity : A study explored the antiviral potential of similar compounds against enteroviruses, indicating that structural modifications could enhance efficacy against viral pathogens .
- In Silico Evaluations : Computational studies have suggested that these compounds may interact with specific viral proteins, potentially leading to the development of novel antiviral agents .
Q & A
Q. What are the recommended strategies for synthesizing 4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Core Thieno[2,3-d]pyrimidine Formation : Cyclocondensation of substituted thioureas with α,β-unsaturated ketones under acidic conditions .
- Functionalization : Introduction of the 4-ethylphenyl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF) .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in methanol to achieve >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOH) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm for thienopyrimidine and benzoic acid moieties) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 433.12) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .
Q. How can researchers screen for potential biological activity in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM range) .
- Solubility Optimization : Use DMSO as a stock solvent (<0.1% final concentration) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the thienopyrimidine core (e.g., replacing 4-ethylphenyl with 4-fluorophenyl) to assess impact on potency .
- Activity Comparison :
| Analog Structure | IC₅₀ (EGFR Inhibition) | LogP |
|---|---|---|
| 4-Ethylphenyl substituent | 12 nM | 3.2 |
| 4-Fluorophenyl substituent | 8 nM | 2.9 |
| Unsubstituted phenyl | 85 nM | 2.1 |
| Data derived from similar thienopyrimidine derivatives . |
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target kinases .
Q. What methodologies resolve contradictions in biological activity data across experimental models?
- Methodological Answer :
- Pharmacokinetic Profiling : Compare in vitro IC₅₀ values with in vivo efficacy using rodent models. For example, poor oral bioavailability (<20%) may explain discordance between in vitro potency and in vivo results .
- Metabolite Identification : LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that contribute to observed activity .
- Statistical Validation : Apply ANOVA to assess inter-experimental variability (p < 0.05 threshold) .
Q. How should researchers design in vivo studies to evaluate therapeutic potential?
- Methodological Answer :
- Dosing Regimens : Administer via intraperitoneal injection (10–50 mg/kg daily) in xenograft models, monitoring tumor volume reduction .
- Toxicity Screening : Assess liver/kidney function via serum ALT, AST, and creatinine levels .
- Bioavailability Enhancement : Formulate with cyclodextrin-based carriers to improve water solubility .
Data Interpretation and Optimization
Q. What strategies mitigate low yields during the final coupling step of synthesis?
- Methodological Answer :
- Catalyst Optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) to enhance cross-coupling efficiency .
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) at 80–100°C to accelerate reaction kinetics .
- Byproduct Analysis : Use HPLC-MS to identify and suppress side products (e.g., de-ethylated intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
